![molecular formula C21H22ClN3O4 B1677509 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride CAS No. 183320-51-6](/img/structure/B1677509.png)

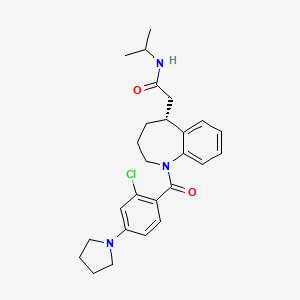

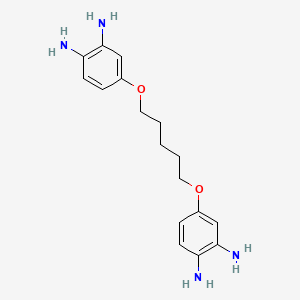

2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de desméthylerlotinib, également connu sous le nom d'OSI-420, est un métabolite actif de l'erlotinib. L'erlotinib est un puissant inhibiteur de petite molécule de la tyrosine kinase du récepteur du facteur de croissance épidermique. OSI-420 est principalement étudié pour ses propriétés pharmacocinétiques et son rôle dans le métabolisme de l'erlotinib .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

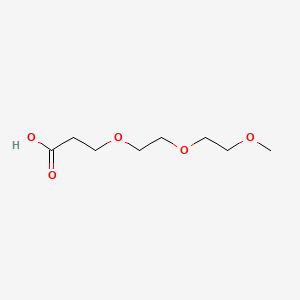

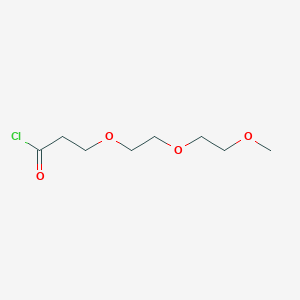

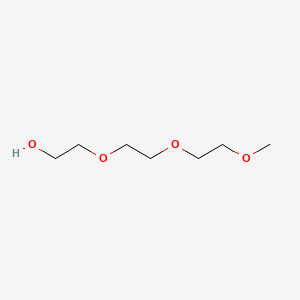

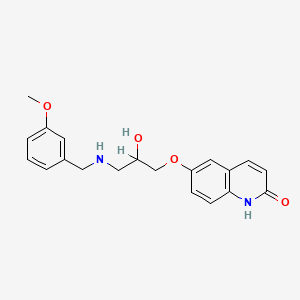

La synthèse du chlorhydrate de desméthylerlotinib implique la déméthylation de l'erlotinib. L'erlotinib est synthétisé à partir de la 6,7-bis-(2-méthoxyéthoxy)quinazolin-4-(3H)-one, qui est préparée à partir du 3,4-dihydroxy benzaldéhyde disponible dans le commerce. Le composé est ensuite mis à réagir avec le chlorure de thionyle à température de reflux pour obtenir la 4-chloro-6,7-bis-(2-méthoxyéthoxy)quinazoline, qui est ensuite traitée avec la 3-éthynylaniline dans le diméthylformamide pour produire le chlorhydrate d'erlotinib .

Méthodes de production industrielle

La production industrielle du chlorhydrate de desméthylerlotinib suit des voies de synthèse similaires à celles décrites ci-dessus, avec des étapes de purification supplémentaires pour assurer une pureté et un rendement élevés. La chromatographie liquide haute performance (CLHP) est couramment utilisée pour la séparation et la détermination des impuretés liées au processus dans les médicaments en vrac .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de desméthylerlotinib subit diverses réactions chimiques, notamment :

Oxydation : Le chlorhydrate de desméthylerlotinib peut être oxydé pour former différents métabolites.

Réduction : Il peut subir des réactions de réduction dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des catalyseurs de cuivre sont utilisés pour les réactions de cycloaddition azide-alkyne.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réaction CuAAc avec des groupes azide forme des dérivés triazoliques .

Applications de la recherche scientifique

Chimie

Le chlorhydrate de desméthylerlotinib est utilisé comme réactif en chimie de clic en raison de son groupe alkyne, qui lui permet de subir des réactions de cycloaddition azide-alkyne .

Biologie et médecine

Le chlorhydrate de desméthylerlotinib est étudié de manière approfondie pour ses propriétés pharmacocinétiques et son rôle de métabolite actif de l'erlotinib. Il est utilisé dans la recherche pour comprendre le métabolisme et l'efficacité de l'erlotinib dans le traitement de divers cancers, notamment le cancer du poumon non à petites cellules et les tumeurs cérébrales primitives .

Industrie

Dans l'industrie pharmaceutique, le chlorhydrate de desméthylerlotinib est utilisé pour développer et optimiser des méthodes analytiques permettant de quantifier l'erlotinib et ses métabolites dans des échantillons biologiques .

Mécanisme d'action

Le chlorhydrate de desméthylerlotinib exerce ses effets en inhibant le domaine tyrosine kinase du récepteur du facteur de croissance épidermique. Cette inhibition empêche l'activation des voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires. Les cibles moléculaires comprennent le récepteur du facteur de croissance épidermique et ses voies de signalisation associées .

Applications De Recherche Scientifique

Chemistry

OSI-420 is used as a reagent in click chemistry due to its alkyne group, which allows it to undergo azide-alkyne cycloaddition reactions .

Biology and Medicine

OSI-420 is extensively studied for its pharmacokinetic properties and its role as an active metabolite of erlotinib. It is used in research to understand the metabolism and efficacy of erlotinib in treating various cancers, including non-small cell lung cancer and primary brain tumors .

Industry

In the pharmaceutical industry, OSI-420 is used to develop and optimize analytical methods for the quantification of erlotinib and its metabolites in biological samples .

Mécanisme D'action

OSI-420 exerts its effects by inhibiting the tyrosine kinase domain of the epidermal growth factor receptor. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the epidermal growth factor receptor and its associated signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

OSI-413 : Un autre métabolite actif de l'erlotinib, qui est un isomère O-déméthylé.

Gefitinib : Un inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique similaire utilisé dans le traitement du cancer.

Afatinib : Un autre inhibiteur de la tyrosine kinase ciblant le récepteur du facteur de croissance épidermique.

Unicité

Le chlorhydrate de desméthylerlotinib est unique en raison de son rôle spécifique de métabolite actif de l'erlotinib. Il possède des propriétés pharmacocinétiques distinctes et contribue au profil d'efficacité et de sécurité global de l'erlotinib dans le traitement du cancer .

Propriétés

IUPAC Name |

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOXOWNQZVIETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596524 | |

| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183320-51-6 | |

| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

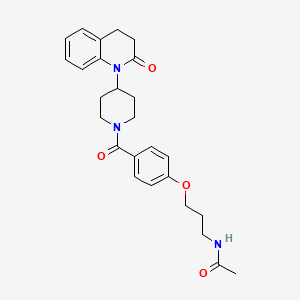

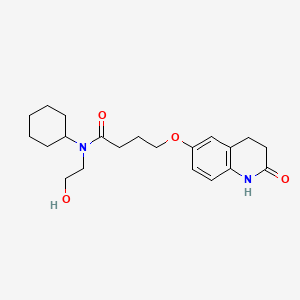

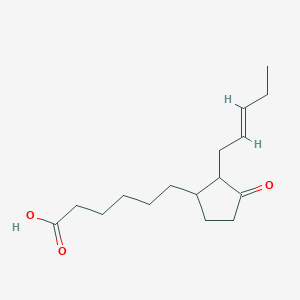

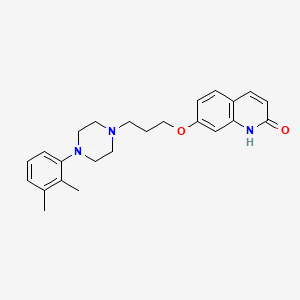

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.